molecular formula C10H11NO3S B12077286 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one

Cat. No.: B12077286
M. Wt: 225.27 g/mol
InChI Key: MEUUOQZHWZYJEM-UHFFFAOYSA-N
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Description

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes a nitro group, a methylthio group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The methylthio group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and methylthio group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Methylthioacetophenone: This compound shares the methylthio group but lacks the nitro group, resulting in different chemical properties and reactivity.

    1-(5-Methyl-2-(methylthio)phenyl)ethan-1-one: Similar in structure but with variations in the position of the methylthio group, affecting its chemical behavior.

Uniqueness

1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the nitro and methylthio groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1-[2-(methylsulfanylmethyl)-4-nitrophenyl]ethanone

InChI

InChI=1S/C10H11NO3S/c1-7(12)10-4-3-9(11(13)14)5-8(10)6-15-2/h3-5H,6H2,1-2H3

InChI Key

MEUUOQZHWZYJEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CSC

Origin of Product

United States

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